molecular formula C17H16N2O2 B2809804 (3E)-1-phenyl-3-propoxyiminoindol-2-one CAS No. 478261-44-8

(3E)-1-phenyl-3-propoxyiminoindol-2-one

Cat. No.: B2809804
CAS No.: 478261-44-8
M. Wt: 280.327
InChI Key: BREYHEUBDOKYFX-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-1-phenyl-3-propoxyiminoindol-2-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-phenyl-3-propoxyiminoindol-2-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 1-phenylindole-2,3-dione with propoxyamine under acidic or basic conditions to form the desired compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the iminoindole structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-phenyl-3-propoxyiminoindol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenyl and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3E)-1-phenyl-3-propoxyiminoindol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one: This compound shares a similar indole structure but with a hydroxyphenyl group instead of a phenyl group.

    (3E)-3-[(2-Furyl)imino]-1H-indol-2(3H)-one: This derivative contains a furyl group, which imparts different chemical properties.

Uniqueness

(3E)-1-phenyl-3-propoxyiminoindol-2-one is unique due to its specific combination of phenyl and propoxyimino groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3E)-1-phenyl-3-propoxyiminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-12-21-18-16-14-10-6-7-11-15(14)19(17(16)20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREYHEUBDOKYFX-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO/N=C/1\C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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